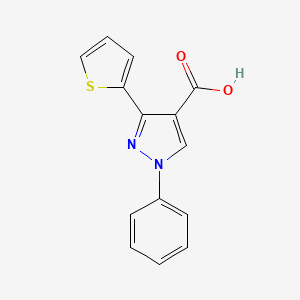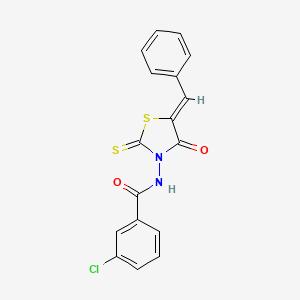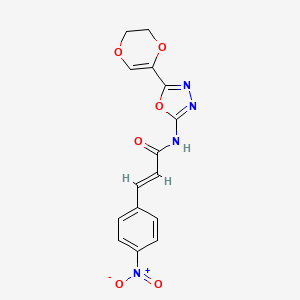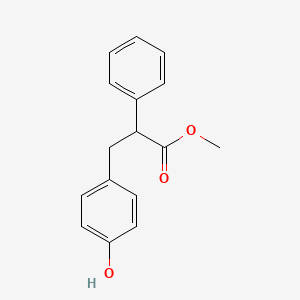![molecular formula C23H23NO2S B2517989 N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1203361-25-4](/img/structure/B2517989.png)
N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a tetrahydro-2H-pyran ring, a thiophene ring, a biphenyl group, and a carboxamide group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetrahydro-2H-pyran ring is a six-membered ring with one oxygen atom and five carbon atoms . The thiophen-2-yl group is a five-membered aromatic ring containing four carbon atoms and one sulfur atom . The biphenyl group consists of two benzene rings connected by a single bond .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carboxamide group could be hydrolyzed to produce a carboxylic acid and an amine . The thiophen-2-yl group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by its functional groups. For example, the presence of the carboxamide group could allow for hydrogen bonding, which could affect the compound’s solubility and boiling point .Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
One key area of research involves the development of synthesis methodologies for compounds related to N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide. For example, Norris and Leeman explored palladium-catalyzed carbon−sulfur bond formation using modified Migita reaction conditions, which are applicable to the synthesis of similar compounds. This method offers a general approach for thioaryl halide cross-coupling, demonstrating its utility in synthesizing key intermediates and providing insights into the ligand effect in modified Migita reactions (Norris & Leeman, 2008).
Structural Analysis and Properties
Research into the structural characterization and analysis of similar compounds has been conducted to understand their molecular conformation and potential chemical properties. For instance, Prabhuswamy et al. synthesized a compound with a thiophen-2-yl and pyrazole moiety, determining its crystal structure through X-ray diffraction studies. This work provides valuable insights into the molecular geometry, hydrogen bond interactions, and potential implications for further chemical modifications and applications (Prabhuswamy et al., 2016).
Biological and Pharmacological Potential
While direct studies on this compound's biological or pharmacological applications are not provided, related research on analogous compounds reveals a broad interest in exploring the potential utility of such chemicals in medical and agricultural fields. For example, the study by Yanase et al. on the development of penthiopyrad highlights the process of discovering novel compounds with fungicidal properties. This research demonstrates the broader context in which similar compounds are evaluated for their effectiveness against various pathogens, suggesting potential areas of application for compounds with related chemical structures (Yanase et al., 2013).
Propiedades
IUPAC Name |
4-phenyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2S/c25-22(20-10-8-19(9-11-20)18-5-2-1-3-6-18)24-17-23(12-14-26-15-13-23)21-7-4-16-27-21/h1-11,16H,12-15,17H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEYXEUTKPTFLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(2,6-dimethoxyphenyl)-3-oxopropanenitrile](/img/structure/B2517913.png)



![2-Methyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2517918.png)
![1-butyl-5-(4-ethylphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2517919.png)



amino}ethyl)acetamide](/img/structure/B2517928.png)
![2-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2517929.png)